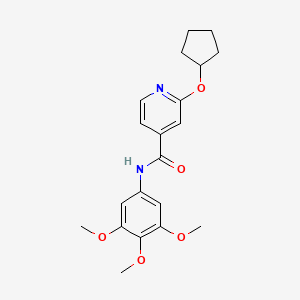
2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide” is a chemical compound that contains a 3,4,5-trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore present in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It has been incorporated in a wide range of therapeutically interesting drugs .Aplicaciones Científicas De Investigación
Antiproliferative Activities in Cancer Treatment
The compound’s 3,4,5-trimethoxyphenyl (TMP) moiety plays a critical role in maintaining suitable molecular conformations of CBSIs (colchicine binding site inhibitors). CBSIs, like VERU-111, hold great potential for developing new generations of antimitotic drugs. Unlike existing tubulin inhibitors (such as paclitaxel), CBSIs are less susceptible to resistance caused by drug efflux pumps. The TMP moiety contributes to their high binding affinities to tubulin, making them effective in inhibiting tumor cell proliferation .
Tubulin Inhibition and Microtubule Disruption
The compound directly binds to the colchicine site on tubulin, disrupting microtubule dynamics. By interfering with microtubule assembly and disassembly, it affects cell division, migration, and intracellular transport. Researchers explore its potential as an alternative to existing tubulin-targeting drugs .
Anti-Inflammatory Properties
Studies suggest that compounds containing the 3,4,5-trimethoxyphenyl ring exhibit anti-inflammatory effects. These properties may be valuable in managing inflammatory conditions, although further research is needed to elucidate the underlying mechanisms .
Antibacterial Activity
While not extensively studied, the compound’s structural features may contribute to antibacterial properties. Investigating its effects against specific bacterial strains could provide insights into novel therapeutic approaches .
Analgesic Potential
Given its structural resemblance to certain analgesic agents, researchers have explored its potential as a pain-relieving compound. However, more rigorous studies are necessary to validate its efficacy and safety .
Neuroprotective Effects
The TMP moiety’s presence suggests possible neuroprotective properties. Investigating its impact on neuronal health, synaptic function, and neurodegenerative diseases could yield valuable findings .
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopentyloxy-N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-24-16-11-14(12-17(25-2)19(16)26-3)22-20(23)13-8-9-21-18(10-13)27-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWJOOORLBOCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

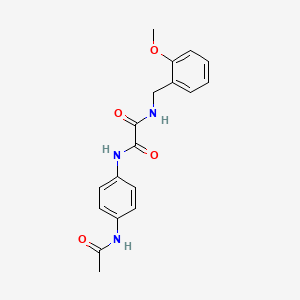
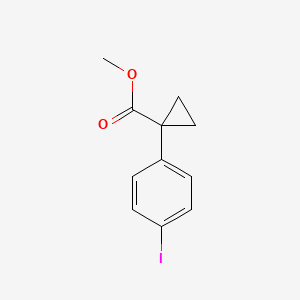
![1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2452637.png)
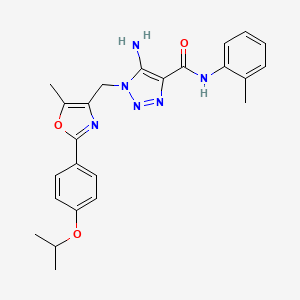
![N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2452640.png)
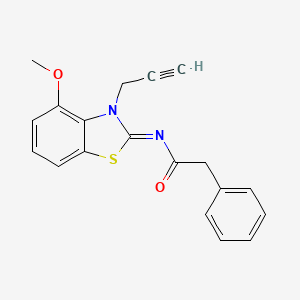
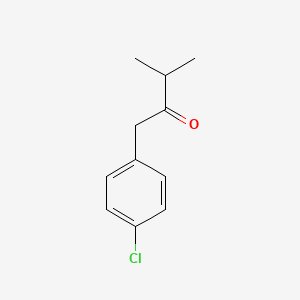
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2452647.png)
![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2452648.png)
![N-Ethyl-N-[2-oxo-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2452650.png)
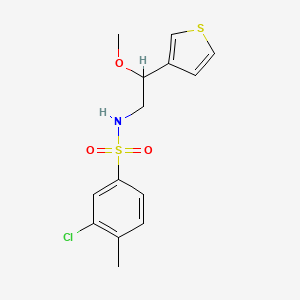
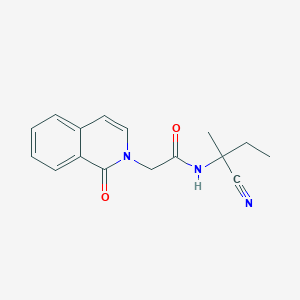
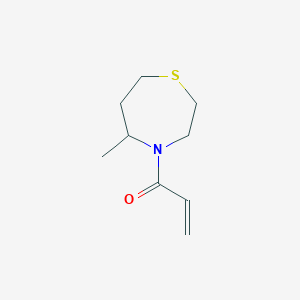
![(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2452658.png)